

Chemical properties and solubility of Tubulin inhibitor 11

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Compound of Interest

Compound Name: Tubulin inhibitor 11

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An In-Depth Technical Guide to Tubulin Inhibitor 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of **Tubulin Inhibitor 11**, a potent and orally active agent targeting the colchicine binding site of tubulin. Detailed experimental protocols and pathway visualizations are included to support researchers in its application.

Core Chemical and Physical Properties

Tubulin Inhibitor 11 is a small molecule compound with the following key characteristics:

Property	Value
CAS Number	2366260-33-3
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₃ S
Molecular Weight	409.5 g/mol

Solubility Profile

The solubility of **Tubulin Inhibitor 11** has been determined in various common laboratory solvents, which is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Solvent	Concentration	Notes
DMSO	100 mg/mL (244.20 mM)	Requires sonication for complete dissolution[1][2].
In Vivo Formulation 1	≥ 2.5 mg/mL (6.11 mM)	10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1].
In Vivo Formulation 2	≥ 2.5 mg/mL (6.11 mM)	10% DMSO >> 90% (20% SBE-β-CD in saline)[1].
In Vivo Formulation 3	≥ 2.5 mg/mL (6.11 mM)	10% DMSO >> 90% corn oil[1].

Biological Activity and Mechanism of Action

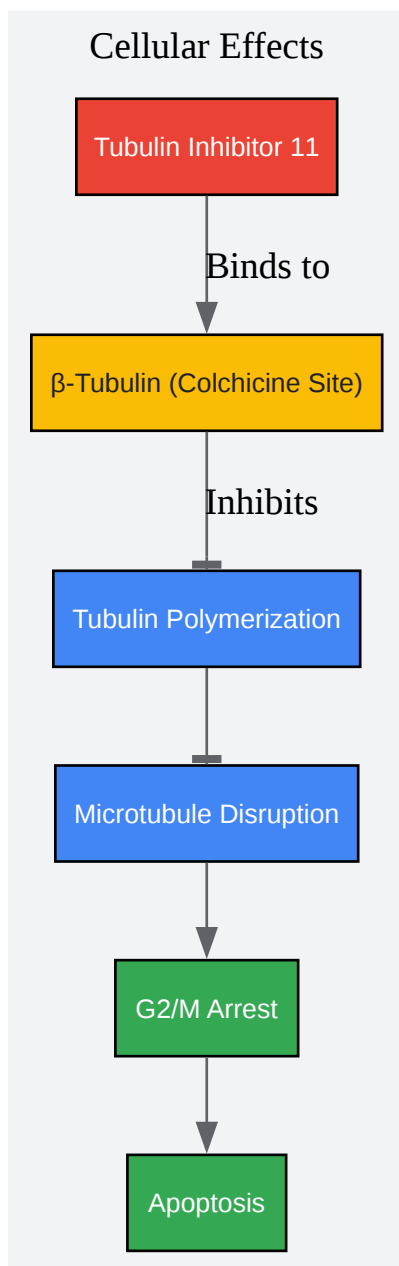
Tubulin Inhibitor 11 is a potent disruptor of microtubule dynamics. It functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules[1][3][4]. This disruption of the cytoskeleton leads to a cascade of cellular events, primarily affecting rapidly dividing cells.

The key biological consequences of its activity include:

- **Inhibition of Tubulin Polymerization:** Directly interferes with the formation of microtubules.
- **Mitotic Blockade:** Causes cells to arrest in the G2/M phase of the cell cycle[1][4].
- **Induction of Apoptosis:** Leads to programmed cell death in cancer cells[1][4].

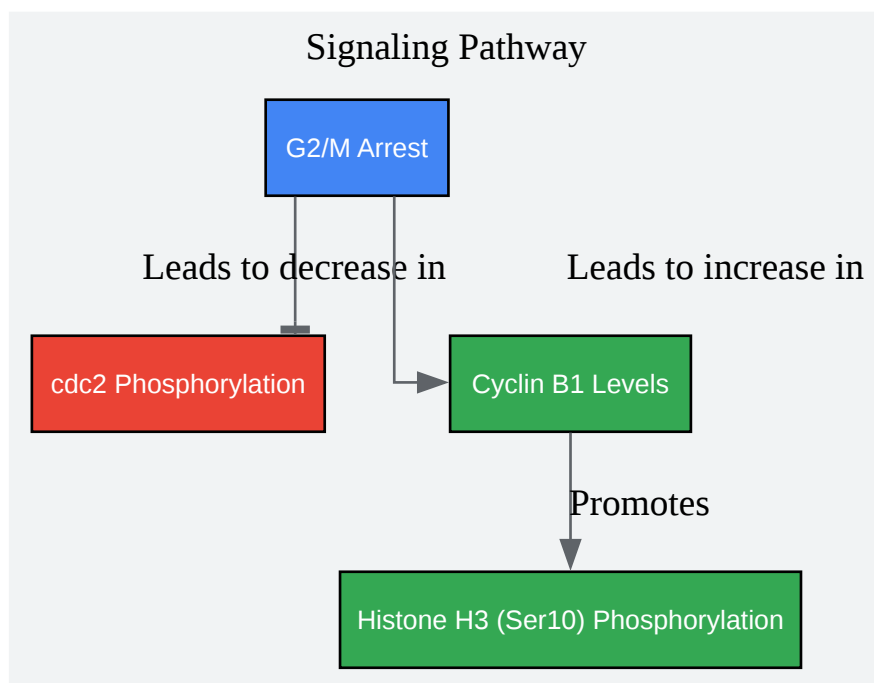
The molecular mechanism involves the modulation of key cell cycle proteins. Treatment with **Tubulin Inhibitor 11** has been shown to decrease the phosphorylation of cdc2 while increasing the levels of cyclin B1 and the phosphorylation of histone H3 at serine 10[1][4]. The compound

has demonstrated potent antiproliferative activity, with an IC₅₀ value of 8 nM in DU145 prostate cancer cells[4].



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Mechanism of Action of **Tubulin Inhibitor 11**.



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Downstream Signaling Effects of **Tubulin Inhibitor 11**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **Tubulin Inhibitor 11**.

Tubulin Polymerization Assay

This assay directly measures the effect of the inhibitor on the formation of microtubules from purified tubulin in vitro.

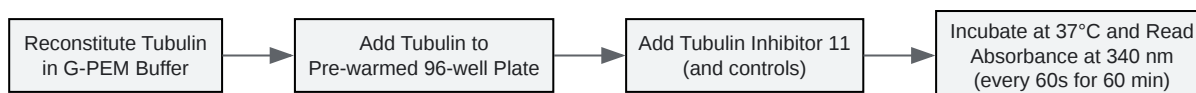
Materials:

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
- **Tubulin Inhibitor 11**

- 96-well microplate
- Temperature-controlled microplate reader

Procedure:

- Reconstitute the purified tubulin to a concentration of 3 mg/mL using G-PEM buffer.
- Pre-warm the 96-well plate to 37°C.
- Add 100 µL of the reconstituted tubulin solution to each well.
- Add varying concentrations of **Tubulin Inhibitor 11** (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
- Place the plate in the microplate reader, pre-warmed to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes. An increase in absorbance indicates tubulin polymerization.



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Workflow for Tubulin Polymerization Assay.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation following treatment with **Tubulin Inhibitor 11**.

Materials:

- Cell culture and **Tubulin Inhibitor 11**
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-cdc2, anti-cyclin B1, anti-phospho-histone H3, anti- α -tubulin, anti- β -actin)
- HRP-conjugated secondary antibodies
- TBST (Tris-buffered saline with 0.1% Tween 20)
- ECL detection reagent

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of **Tubulin Inhibitor 11** for the specified time.
- Lyse the cells using ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Resolve 20-30 μ g of protein per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Visualize the protein bands using an ECL detection reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the assessment of G2/M arrest induced by **Tubulin Inhibitor 11**.

Materials:

- Cell culture and **Tubulin Inhibitor 11**
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Treat cells with **Tubulin Inhibitor 11** for the desired duration (e.g., 12-24 hours).
- Harvest the cells (including any floating cells) and wash with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells for at least 2 hours at -20°C.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

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